3-(3-Methylthiophen-2-yl)prop-2-en-1-ol
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Overview
Description
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 3-methylthiophene with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Methylthiophen-2-yl)prop-2-enal or 3-(3-Methylthiophen-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-Methylthiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiophene ring allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
3-(3-Methoxyphenyl)prop-2-en-1-ol: Contains a methoxy group instead of a thiophene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a phenyl group instead of a thiophene ring.
Uniqueness
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C8H10OS |
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Molecular Weight |
154.23 g/mol |
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-7-4-6-10-8(7)3-2-5-9/h2-4,6,9H,5H2,1H3/b3-2+ |
InChI Key |
JQPOHMRGMRCFLJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/CO |
Canonical SMILES |
CC1=C(SC=C1)C=CCO |
Origin of Product |
United States |
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